![molecular formula C20H36SSn B12524631 Tributyl[2-(ethylsulfanyl)phenyl]stannane CAS No. 731857-68-4](/img/structure/B12524631.png)
Tributyl[2-(ethylsulfanyl)phenyl]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl[2-(ethylsulfanyl)phenyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to a phenyl group substituted with an ethylsulfanyl group and three butyl groups. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[2-(ethylsulfanyl)phenyl]stannane typically involves the reaction of tributylstannyl chloride with 2-(ethylsulfanyl)phenylmagnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran (THF), for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl[2-(ethylsulfanyl)phenyl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: It can be reduced to remove the ethylsulfanyl group, yielding tributylphenylstannane.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst, such as palladium on carbon (Pd/C), facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tributylphenylstannane.
Substitution: Various substituted organotin compounds depending on the substituent used.
Aplicaciones Científicas De Investigación
Tributyl[2-(ethylsulfanyl)phenyl]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of polymers, coatings, and other materials due to its ability to catalyze various chemical reactions.
Mecanismo De Acción
The mechanism of action of tributyl[2-(ethylsulfanyl)phenyl]stannane involves its interaction with molecular targets such as enzymes and cellular receptors. The ethylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and induce cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Tributylphenylstannane
- Tributyltin hydride
- Tributyltin chloride
Uniqueness
Tributyl[2-(ethylsulfanyl)phenyl]stannane is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical reactivity and biological activity This differentiates it from other organotin compounds that lack this functional group
Propiedades
Número CAS |
731857-68-4 |
|---|---|
Fórmula molecular |
C20H36SSn |
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
tributyl-(2-ethylsulfanylphenyl)stannane |
InChI |
InChI=1S/C8H9S.3C4H9.Sn/c1-2-9-8-6-4-3-5-7-8;3*1-3-4-2;/h3-6H,2H2,1H3;3*1,3-4H2,2H3; |
Clave InChI |
JQJYQWOZMGFSJT-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC=C1SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-(Prop-2-yl)phenoxy)]pyridine](/img/structure/B12524549.png)
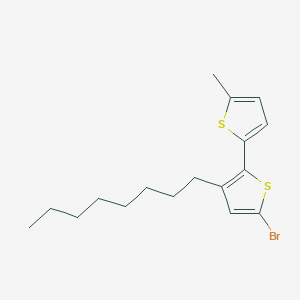



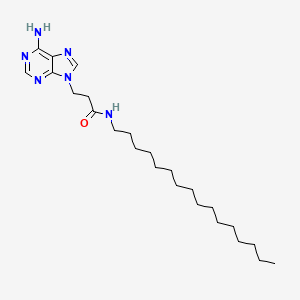
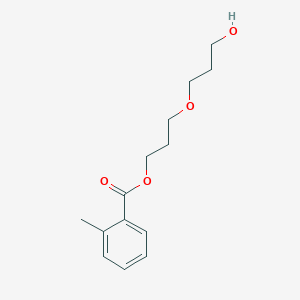
![5-[(5-Chloro-2,3-dihydro-1H-inden-1-ylidene)methyl]-1H-imidazole](/img/structure/B12524588.png)
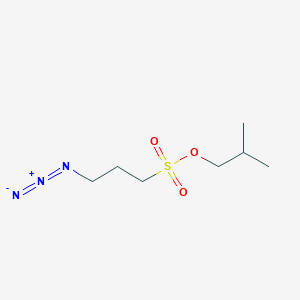
![4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12524595.png)
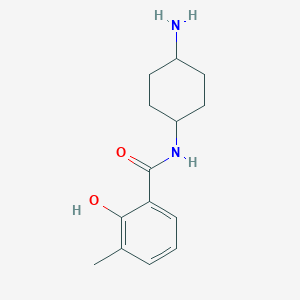
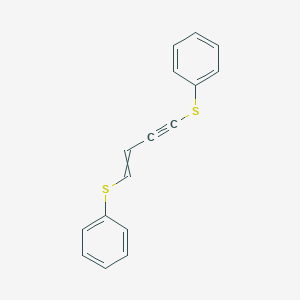
![6-[(2-Heptylundecyl)oxy]-6-oxohexanoate](/img/structure/B12524614.png)
![1-{6-[4-(Hydroxymethyl)phenoxy]hexyl}-1H-indole-3-carbaldehyde](/img/structure/B12524620.png)
